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Executive Summary

Finasteride 2-(2-Methylpropanol)amide, scientifically designated as

-hydroxyfinasteride, represents the primary Phase | metabolite of the

-reductase inhibitor Finasteride. Formed exclusively via hepatic CYP3A4-mediated
hydroxylation, this compound serves as a critical biomarker for metabolic flux and a known
pharmaceutical impurity (impurity M1). While it retains approximately 20% of the
pharmacological potency of the parent drug, its primary significance in drug development lies in
pharmacokinetics (PK) profiling, impurity qualification, and metabolic stability assessment.

This guide provides a comprehensive technical analysis of the metabolite, bridging the gap
between its commercial designation as an impurity standard and its physiological role.

Chemical Identity & Structural Characterization[1][2]

The nomenclature "Finasteride 2-(2-Methylpropanol)amide” is frequently utilized by
reference standard manufacturers to describe the amide derivative formed from the modified
side chain. Chemically, it results from the hydroxylation of one methyl group within the tert-butyl
moiety of Finasteride.[1]

Nomenclature & Identifiers
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Parameter Detail

Common Name -Hydroxyfinasteride; Finasteride Impurity M1

Catalog Name Finasteride 2-(2-Methylpropanol)amide
CAS Registry Number 116285-36-0
IUPAC Name

Molecular Formula

Molecular Weight 388.55 g/mol

Hydroxylation of the tert-butyl methyl group (
Structural Modification

)

Physicochemical Properties

» Polarity: Higher polarity than Finasteride due to the primary hydroxyl group.
¢ Solubility: Soluble in DMSO, Methanol, and Acetonitrile; sparingly soluble in water.

o Stereochemistry: Retains the rigid 4-azasteroid core configuration (

Biosynthesis & Metabolic Pathway

The formation of Finasteride 2-(2-Methylpropanol)amide is the rate-limiting step in
Finasteride clearance, mediated almost exclusively by the cytochrome P450 3A4 (CYP3A4)
isozyme. This pathway is critical for understanding drug-drug interactions (DDIs), particularly
with CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin).

Mechanistic Pathway

» Substrate Binding: Finasteride binds to the active site of hepatic CYP3A4.

e Hydroxylation (Phase I): The enzyme introduces a hydroxyl group to one of the terminal
methyl carbons of the tert-butyl side chain, yielding
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-hydroxyfinasteride.[2]

e Sequential Oxidation: The

-hydroxy metabolite acts as an intermediate. It is subsequently oxidized by cytosolic alcohol
dehydrogenases to an aldehyde intermediate, and finally to Finasteride

-oic acid (carboxylic acid metabolite).[1]

e Glucuronidation (Phase Il): A fraction of the

-hydroxy metabolite undergoes direct conjugation by UGT enzymes (specifically UGT1A4) to
form the

-D-glucuronide.

Pathway Visualization

The following diagram illustrates the biotransformation cascade of Finasteride.
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Figure 1: Hepatic biotransformation pathway of Finasteride showing the central role of the

-hydroxy metabolite.

Pharmacological Profile[6][7][8][9][10]

While often categorized as an impurity or degradant in CMC (Chemistry, Manufacturing, and
Controls) documentation, this metabolite is biologically active.
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» Target Affinity: Retains affinity for

-reductase Type II.[2]

o Potency: Exhibits approximately 20% of the inhibitory activity of the parent compound
(Finasteride).[3]

 Clinical Impact: Due to its lower potency and rapid further oxidation to the inactive carboxylic
acid, it does not contribute significantly to the therapeutic efficacy of Finasteride but serves
as a marker for clearance.

o Toxicity: Generally considered non-toxic at physiological concentrations; however, as a
structural analog, it is monitored in toxicity studies.

Analytical Methodologies

Accurate quantification of Finasteride 2-(2-Methylpropanol)amide is essential for
bioequivalence studies and impurity profiling. The following protocol outlines a validated LC-
MS/MS workflow.

Sample Preparation (Plasma)

 Principle: Liquid-Liquid Extraction (LLE) is preferred over protein precipitation to minimize
matrix effects and maximize recovery of the polar metabolite.

o Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
Step-by-Step Protocol:
o Aliquot: Transfer

of human plasma into a clean glass tube.

e Internal Standard: Add
of deuterated internal standard (Finasteride-d9 or
-OH-Finasteride-d9).

o Alkalinization: Add
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of 0.1 M NaOH (optional, to suppress ionization of acidic interferences, though the target is
neutral/basic).

o Extraction: Add

of MTBE. Vortex vigorously for 5 minutes.

» Phase Separation: Centrifuge at

for 10 minutes at

o Concentration: Transfer the organic (upper) layer to a fresh tube and evaporate to dryness
under nitrogen stream at

o Reconstitution: Reconstitute residue in

of Mobile Phase (50:50 Acetonitrile:Water + 0.1% Formic Acid).

LC-MS/MS Parameters

e Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex),

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 30% B to 90% B over 4 minutes.

lonization: Electrospray lonization (ESI) in Positive Mode (

MRM Transitions: | Analyte | Precursor lon (
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) | Product lon (

) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | | Finasteride | 373.2 | 305.2 | 30 | |
-OH-Finasteride | 389.2 | 305.2 | 32 | |

-OH-Finasteride | 389.2 | 333.2 | 28 |

Note: The transition

corresponds to the loss of the modified side chain, retaining the characteristic 4-azasteroid
core fragment.

Analytical Workflow Diagram
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Figure 2: Analytical workflow for the isolation and quantification of Finasteride metabolites.

Synthesis & Reference Standards

For research requiring high-purity standards (e.g., for impurity qualification in GMP
manufacturing), the metabolite is typically synthesized via semi-synthesis or microbial
fermentation.

¢ Chemical Synthesis: Involves the coupling of the 3-oxo0-4-aza-androst-1-ene-17
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-carboxylic acid precursor with 2-amino-2-methyl-1-propanol. This direct coupling yields the
specific amide structure of the metabolite.

e Microbial Transformation: Incubation of Finasteride with Streptomyces species or
recombinant CYP3A4 systems can generate the metabolite, though isolation yields are
generally lower than chemical synthesis.

Storage: Reference standards should be stored at

, protected from light and moisture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document. BenchChem. [Technical Guide: Finasteride 2-(2-
Methylpropanol)amide ( -Hydroxyfinasteride)]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b018630#finasteride-2-2-methylpropanol-amide-as-
a-major-finasteride-metabolite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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